

"1-Bromo-2,2-dimethylpentane" molecular structure and formula

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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylpentane

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An In-depth Technical Guide to 1-Bromo-2,2-dimethylpentane

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **1-Bromo-2,2-dimethylpentane**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

1-Bromo-2,2-dimethylpentane is a halogenated alkane. Its structure features a pentane backbone with a bromine atom attached to the first carbon atom (C1) and two methyl groups attached to the second carbon atom (C2).

- Molecular Formula: $C_7H_{15}Br$ [\[1\]](#)
- IUPAC Name: **1-bromo-2,2-dimethylpentane**[\[1\]](#)
- SMILES: CCCC(C)(C)CBr[\[1\]](#)
- InChI Key: XBIKVNYYPQKIIO-UHFFFAOYSA-N[\[1\]](#)

The presence of the bulky t-butyl-like group at the C2 position introduces significant steric hindrance around the C1-Br bond, which profoundly influences its reactivity.

Physicochemical Data

Quantitative data for **1-Bromo-2,2-dimethylpentane** is not readily available in the searched literature. Therefore, data for structurally similar compounds, 1-Bromo-2,2-dimethylpropane (neopentyl bromide) and 1-Bromo-2-methylpentane, are provided for comparison.

Property	1-Bromo-2,2-dimethylpentane	1-Bromo-2,2-dimethylpropane	1-Bromo-2-methylpentane
Molecular Weight	179.10 g/mol [1]	151.04 g/mol [2][3]	165.071 g/mol [4]
Boiling Point	Data not available	105-106 °C	Data not available
Melting Point	Data not available	-105.5 °C	Data not available
Density	Data not available	1.199 g/mL at 25 °C[3]	Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **1-Bromo-2,2-dimethylpentane** are not explicitly available. However, general methods for the synthesis of primary alkyl bromides and the reactivity of sterically hindered alkyl halides can be informative.

Synthesis:

A common method for the synthesis of primary alkyl bromides is through the reaction of the corresponding alcohol with a brominating agent. For example, 2,2-dimethylpentan-1-ol could be treated with phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acid to yield **1-Bromo-2,2-dimethylpentane**.

Example Protocol for a similar primary alkyl bromide (1-Bromo-2-methylpropane):[5]

- To a reaction flask containing isobutanol (1 equivalent), add 48% hydrobromic acid (2.6 equivalents).
- Slowly add concentrated sulfuric acid (1 equivalent).
- Heat the mixture to 90-95 °C and maintain the reaction for 12-16 hours.

- The product is then isolated through distillation.

Reactivity:

Due to the significant steric hindrance caused by the two methyl groups at the C2 position, **1-Bromo-2,2-dimethylpentane** is expected to have low reactivity in S_N2 reactions. Backside attack by a nucleophile on the carbon bearing the bromine is sterically hindered.

Elimination reactions (E2) with a strong, bulky base might be a more favorable pathway. Heating in the presence of a weak base and solvent, such as ethanol, could lead to E1 elimination products.^{[6][7]}

Example Protocol for Elimination Reaction of a similar hindered alkyl bromide (1-bromo-2,2-dimethylcyclopentane):^{[6][8]}

- Heat a solution of 1-bromo-2,2-dimethylcyclopentane in ethanol.
- The reaction proceeds via an E1 mechanism, involving the formation of a carbocation intermediate, which can then undergo rearrangement.
- The final products are a mixture of alkenes.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of **1-Bromo-2,2-dimethylpentane**.

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